molecular formula C20H15ClFN5O2S B2608962 N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-70-0

N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2608962
CAS No.: 852374-70-0
M. Wt: 443.88
InChI Key: JFUCCQOVQUDAAL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Antiproliferative Activity : A study modified a closely related compound by replacing the acetamide group with an alkylurea moiety, leading to a series of derivatives with significant antiproliferative activities against various human cancer cell lines. These compounds showed potential as potent PI3K inhibitors and anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

  • Anticancer and Antimicrobial Activity : Another investigation focused on N-aryl substituted phenyl acetamide analogs, including those similar to the compound , demonstrating efficacy against the HCT 116 cancer cell line. This study also explored the antimicrobial activities of these compounds (G. Kumar et al., 2019).

Enzyme Inhibition

  • Translocator Protein Imaging : Research involving a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, akin to the target compound, highlighted their use in imaging the translocator protein (18 kDa) with positron emission tomography (PET), showing potential for brain and cancer research (F. Dollé et al., 2008).

  • PI3K/mTOR Dual Inhibitors : A related compound was identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo, emphasizing its relevance in cancer treatment strategies (Markian M Stec et al., 2011).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c1-29-16-6-5-13(21)10-15(16)23-18(28)11-30-19-8-7-17-24-25-20(27(17)26-19)12-3-2-4-14(22)9-12/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCCQOVQUDAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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